Raloxifene Hydrochloride

Estrogen Receptor Binding SERM Pharmacology Receptor Subtype Selectivity

Raloxifene hydrochloride is a benzothiophene SERM with tissue-specific estrogen agonism in bone and pure antagonism in uterine/breast tissue, avoiding tamoxifen's endometrial proliferation risk. Its potent noncompetitive AOX1 inhibition (Ki 0.87–1.4 nM) makes it an essential tool compound for aldehyde oxidase metabolism studies. Choose this compound for postmenopausal osteoporosis models requiring uterine safety, ER+ breast cancer prevention trials, or bioanalytical method validation. High-purity (≥98%) solid suitable for in vivo dosing, reference standard calibration, and regulatory-compliant QC testing.

Molecular Formula C28H28ClNO4S
Molecular Weight 510.0 g/mol
CAS No. 82640-04-8
Cat. No. B001177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaloxifene Hydrochloride
CAS82640-04-8
SynonymsEvista
Keoxifene
Keoxifene Hydrochloride
LY 139481
LY 156758
LY-139481
LY-156758
LY139481
LY156758
Raloxifene
Raloxifene HCl
Raloxifene Hydrochloride
Molecular FormulaC28H28ClNO4S
Molecular Weight510.0 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl
InChIInChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H
InChIKeyBKXVVCILCIUCLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble
5.12e-04 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Raloxifene Hydrochloride (CAS 82640-04-8): A Second-Generation SERM for Bone Health and Breast Cancer Risk Reduction


Raloxifene hydrochloride is a nonsteroidal, benzothiophene-based selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist activity in bone and antagonist activity in breast and uterine tissues [1]. It is distinguished from first-generation triphenylethylene SERMs such as tamoxifen by its unique molecular scaffold, which confers differential conformational changes to the estrogen receptor (ER) complex and thereby alters co-regulator recruitment in a tissue-specific manner [2]. Raloxifene is supplied as a hydrochloride salt (C28H27NO4S·HCl; MW 510.04) and is commercially available with purities ≥98% to 99.8% by HPLC, suitable for both in vitro research and pharmaceutical development .

Why Raloxifene Hydrochloride Cannot Be Substituted with Tamoxifen or Other SERMs: Evidence-Based Differentiation


SERMs are not functionally interchangeable despite sharing a common ER-binding mechanism. The molecular pharmacology of raloxifene differs fundamentally from tamoxifen and newer SERMs in key domains: receptor subtype selectivity, off-target enzyme inhibition profile, and tissue-specific gene expression outcomes [1]. Unlike tamoxifen, raloxifene acts as a pure antagonist in uterine tissue and does not induce endometrial proliferation [2]. Moreover, raloxifene exhibits distinct inhibitory potency against human aldehyde oxidase 1 (AOX1) with a noncompetitive mechanism that differs from the competitive inhibition observed with bazedoxifene, lasofoxifene, and tamoxifen [3]. These pharmacological divergences translate into clinically meaningful differences in safety and efficacy endpoints, rendering generic class-level substitution scientifically unsound without head-to-head data.

Raloxifene Hydrochloride Quantitative Differentiation Evidence Guide


ERα-Selective Binding Affinity (Ki) Distinguishes Raloxifene from Tamoxifen

Raloxifene demonstrates an ERα-selective binding profile, with an approximately 10-fold higher affinity for ERα (Ki = 0.43 nM) compared to ERβ (Ki = 4.3 nM) [1]. In contrast, tamoxifen and its active metabolite 4-hydroxytamoxifen exhibit broader, less subtype-selective binding, with reported IC50 values of 3.3 nM for 4-hydroxytamoxifen across both ER subtypes [2]. The ERα-selective antagonist potency of raloxifene aligns with its ERα-selective affinity, a property not shared by tamoxifen, which demonstrates greater potency via ERβ in certain transcriptional contexts [1].

Estrogen Receptor Binding SERM Pharmacology Receptor Subtype Selectivity

Superior AOX1 Inhibitory Potency with Noncompetitive Mechanism Differentiates Raloxifene from Bazedoxifene and Lasofoxifene

In a direct in vitro comparison of SERMs, raloxifene ranked most potent for inhibition of human liver cytosolic aldehyde oxidase 1 (AOX1), with an IC50 value significantly lower than bazedoxifene, lasofoxifene, and tamoxifen [1]. The rank order of AOX1 inhibitory potency (based on IC50 values) was: raloxifene > bazedoxifene ∼ lasofoxifene > tamoxifen > acolbifene. Importantly, raloxifene inhibited AOX1 via a noncompetitive mechanism, whereas bazedoxifene, lasofoxifene, and tamoxifen exhibited competitive inhibition kinetics [1].

Drug Metabolism Aldehyde Oxidase Inhibition Enzyme Kinetics

Clinical Vertebral Fracture Risk Reduction of 30-55% Establishes Raloxifene as an Osteoporosis Therapeutic

The MORE (Multiple Outcomes of Raloxifene Evaluation) trial (N=7,705 postmenopausal women with osteoporosis, 4 years) demonstrated that raloxifene 60 mg/day reduced the relative risk of new vertebral fractures by 30-55% depending on baseline fracture status, with an absolute risk reduction of 6.5% in women without prevalent fractures and 12.3% in those with prevalent fractures [1]. In comparison, tamoxifen has shown modest and inconsistent increases in bone mineral density without adequately powered fracture prevention data [2]. While the STAR trial found no statistical difference in fracture rates between raloxifene and tamoxifen arms, raloxifene remains the only SERM with robust, large-scale evidence for vertebral fracture risk reduction [REFS-1, REFS-2].

Osteoporosis Fracture Prevention Clinical Trial Outcomes

81% Lower Endometrial Hyperplasia Risk vs. Tamoxifen Defines Raloxifene's Uterine Safety Advantage

In the NSABP STAR (Study of Tamoxifen and Raloxifene) trial (N=19,747 postmenopausal women at increased breast cancer risk, 5 years), raloxifene therapy was associated with a significantly lower incidence of endometrial hyperplasia compared to tamoxifen therapy, with a relative risk (RR) of 0.19 (95% CI: 0.09-0.29) [1]. The incidence of uterine cancer was also lower with raloxifene (RR = 0.55), though this did not reach statistical significance in all analyses [1]. In vitro, raloxifene showed no stimulation of creatine kinase activity in Ishikawa endometrial cancer cells, whereas tamoxifen exhibited reduced but detectable agonistic effects [2].

Uterine Safety Endometrial Hyperplasia SERM Toxicity Profile

Moderate Aqueous Solubility and High Purity Specifications Enable Reproducible In Vitro Experimentation

Raloxifene hydrochloride exhibits aqueous solubility of approximately 345.2 ± 15.6 μg/mL (equivalent to ~0.35 mg/mL) at ambient conditions, placing it in BCS Class II (low solubility, high permeability) [1]. For in vitro applications, it is highly soluble in DMSO (≥22.35 mg/mL to 100 mg/mL), enabling preparation of concentrated stock solutions . Commercially, raloxifene hydrochloride is available with HPLC-verified purities ranging from ≥98% to 99.84%, suitable for use as an analytical reference standard . In contrast, tamoxifen citrate has an equilibrium aqueous solubility of 0.5 mg/mL at 37°C but requires careful pH control for dissolution [2].

Solubility Purity Analytical Standards

Optimal Raloxifene Hydrochloride Application Scenarios Driven by Quantitative Evidence


Postmenopausal Osteoporosis Models Requiring Bone-Specific Estrogen Agonism Without Uterine Stimulation

Raloxifene is the preferred SERM for in vivo models of postmenopausal osteoporosis (e.g., ovariectomized rats) where vertebral fracture prevention is the primary endpoint. The MORE trial's demonstrated 30-55% relative risk reduction in vertebral fractures and the compound's lack of uterine agonism in vivo make it superior to tamoxifen, which exhibits uterine stimulation and lacks robust fracture prevention data. Raloxifene should be selected when the study design requires simultaneous bone anabolic activity and uterine safety.

Breast Cancer Chemoprevention Studies in Postmenopausal Women Prioritizing Endometrial Safety

For breast cancer risk reduction trials or preclinical models assessing ER+ tumor prevention, raloxifene offers equal efficacy to tamoxifen in reducing invasive breast cancer incidence (STAR trial) but with an 81% lower risk of endometrial hyperplasia (RR = 0.19) . This differential safety profile dictates raloxifene selection when the study population includes women with an intact uterus or when the experimental design requires long-term dosing without confounding uterine pathology.

Drug Metabolism Studies Investigating AOX1-Mediated Clearance and Drug-Drug Interactions

Raloxifene's potent, noncompetitive inhibition of human AOX1 (ranked most potent among tested SERMs) positions it as a critical tool compound for studies of aldehyde oxidase-dependent drug metabolism. Researchers investigating AOX1-mediated clearance of substrates like carbazeran, phthalazine, or zoniporide should utilize raloxifene as a positive control inhibitor. Its distinct noncompetitive mechanism also makes it valuable for mechanistic enzymology studies comparing inhibition kinetics across SERMs.

Analytical Method Development and Validation Requiring High-Purity Reference Standards

Raloxifene hydrochloride with purity specifications of 99.84% (HPLC) is suitable for use as an analytical reference standard in HPLC, GC-MS, and LC-MS/MS method development for quantification of raloxifene in biological matrices or pharmaceutical formulations. The high purity and well-characterized solubility in DMSO (up to 100 mg/mL) ensure accurate calibration curves and reproducible retention times, supporting regulatory-compliant bioanalytical studies and quality control testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Raloxifene Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.